

Mechanistic Rationale: Disrupting the Immune Checkpoint

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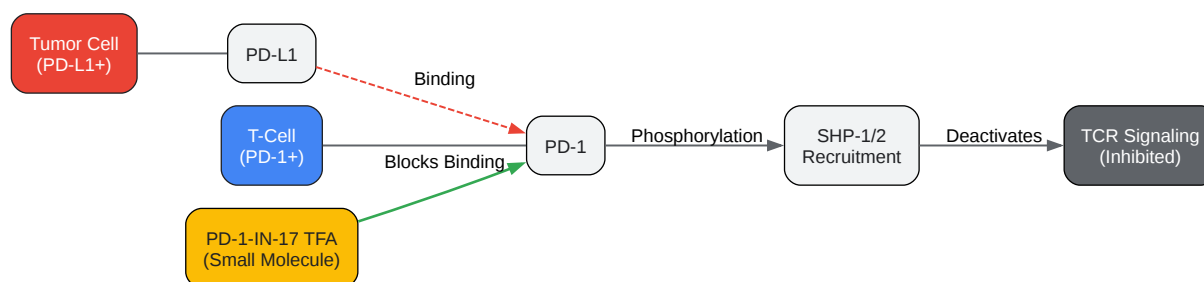
Compound of Interest

Compound Name: PD-1-IN-17 TFA

Cat. No.: B1193391

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PD-1-IN-17 TFA is a highly specific small-molecule inhibitor of the programmed cell death-1 (PD-1) receptor, originally extracted from patent WO2015033301A1[1]. Unlike some small molecules that target the PD-L1 ligand to induce dimerization[2], **PD-1-IN-17 TFA** directly binds PD-1. By doing so, it sterically blocks the PD-L1 interaction, preventing the recruitment of SHP-1/2 phosphatases and thereby rescuing T-cell receptor (TCR) signaling from deactivation.



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Fig 1. Mechanistic disruption of the PD-1/PD-L1 axis by **PD-1-IN-17 TFA** preventing TCR deactivation.

Comparative Performance Profiling

When selecting an inhibitor for preclinical models, it is critical to compare functional activity and mechanism of action. The table below synthesizes the performance of **PD-1-IN-17 TFA** against notable alternatives in the field.

Inhibitor	Molecule Class	Primary Target	Mechanism of Action	Functional Activity / IC50	Cellular Permeability
PD-1-IN-17 TFA	Small Molecule	PD-1	Direct PD-1 blockade	Inhibits 92% splenocyte proliferation at 100 nM[1]	High
BMS-1166	Small Molecule	PD-L1	Induces PD-L1 dimerization	1.4 nM (Biochemical HTRF)[2]	High
CA-170	Small Molecule	PD-L1 / VISTA	Dual pathway blockade	Enhances T-cell activation[3]	High
Pembrolizumab	Monoclonal Ab	PD-1	Steric hindrance	~1 nM (Cellular Reporter)	Poor (Extracellular)

Note: While BMS-1166 shows exceptional biochemical potency, cellular efficacy often drops due to membrane barriers. **PD-1-IN-17 TFA** demonstrates robust cellular activity at 100 nM, making it a highly reliable tool compound for live-cell assays.

Self-Validating Protocols for Target Engagement

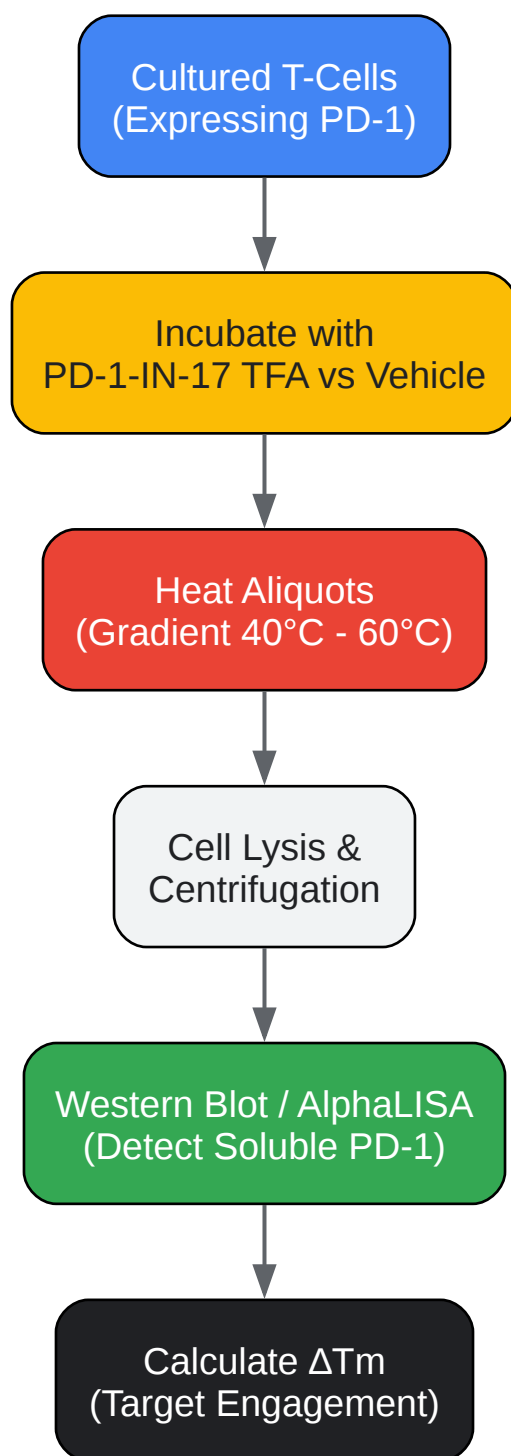
To rigorously confirm that **PD-1-IN-17 TFA** engages PD-1 in a cellular context, we employ a two-tiered approach: Physical Engagement (CETSA) and Functional Antagonism (Reporter Assay).

Protocol 1: Cellular Thermal Shift Assay (CETSA)

The Causality: CETSA relies on the thermodynamic principle of ligand-induced stabilization. When **PD-1-IN-17 TFA** binds to the PD-1 receptor inside a live cell, the free energy of the folded protein state decreases. This requires higher thermal energy to unfold the protein, shifting its melting temperature (T_m) upward. By quantifying soluble PD-1 after a heat gradient, we can definitively prove intracellular target engagement.

Step-by-Step Methodology:

- Cell Preparation: Culture Jurkat T-cells stably expressing human PD-1. Harvest and resuspend in PBS containing protease inhibitors at 1×10^7 cells/mL.
- Compound Incubation: Divide cells into two pools. Treat Pool A with $1 \mu\text{M}$ **PD-1-IN-17 TFA** and Pool B with 0.1% DMSO (Vehicle Control). Incubate at 37°C for 1 hour to allow for membrane permeation and binding equilibrium.
- Thermal Challenge: Aliquot $50 \mu\text{L}$ of each pool into a 96-well PCR plate. Subject the plate to a thermal gradient (40°C to 60°C) for exactly 3 minutes, followed by 3 minutes at 25°C .
 - Self-Validation Check: The 60°C well serves as a denaturing control; all unbound PD-1 should precipitate, verifying the lysis efficiency.
- Lysis & Separation: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at $20,000 \times g$ for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
- Detection: Carefully extract the supernatant. Quantify the remaining soluble PD-1 using an AlphaLISA assay or quantitative Western Blot.
- Data Analysis: Plot the thermal melting curves and calculate the ΔT_m . A rightward shift of $>1.5^\circ\text{C}$ in the **PD-1-IN-17 TFA** treated group confirms direct physical target engagement.



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Fig 2. CETSA workflow for quantifying intracellular PD-1 target engagement via thermal shift.

Protocol 2: NFAT-Luciferase Reporter Co-Culture Assay

The Causality: Physical binding does not guarantee functional antagonism. A molecule could bind PD-1 without disrupting the PD-L1 interface. To prove functional target engagement, we utilize a co-culture system where TCR activation drives luciferase expression via the NFAT response element. If **PD-1-IN-17 TFA** successfully blocks PD-1, it lifts the PD-L1-mediated suppression, restoring luciferase luminescence[4].

Step-by-Step Methodology:

- Target Cell Plating: Seed CHO-K1 cells engineered to express human PD-L1 and a TCR activator at 2×10^4 cells/well in a white 96-well plate. Incubate overnight.
- Effector Cell Addition: Add Jurkat T-cells expressing human PD-1 and an NFAT-luciferase reporter (5×10^4 cells/well) to the target cells.
- Compound Treatment: Immediately add a serial dilution of **PD-1-IN-17 TFA** (ranging from 10 μ M down to 0.1 nM) to the co-culture.
 - Self-Validation Controls:
 - Baseline Control: Jurkat cells alone (measures background luminescence).
 - Suppression Control: Co-culture + Vehicle (establishes maximum immune suppression).
 - Positive Control: Co-culture + 10 μ g/mL Pembrolizumab (validates the assay's dynamic range).
- Incubation & Readout: Incubate for 6 hours at 37°C. Add Bio-Glo™ Luciferase Assay System reagent, incubate for 10 minutes at room temperature, and read luminescence on a microplate reader.
- Data Analysis: Calculate the EC50 using a 4-parameter logistic curve fit. A dose-dependent increase in luminescence confirms that **PD-1-IN-17 TFA** functionally engages PD-1 and abrogates the immune checkpoint.

References

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